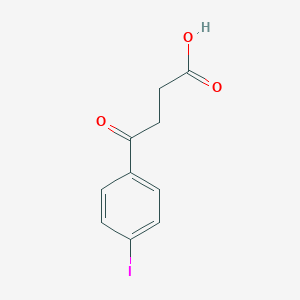

4-(4-Iodo-phenyl)-4-oxo-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-iodophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWZSFSPTHZIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366402 | |

| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194146-02-6 | |

| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Iodo-phenyl)-4-oxo-butyric acid (CAS Number 194146-02-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Iodo-phenyl)-4-oxo-butyric acid, a compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, synthesis, potential biological activity, and applications, with a focus on experimental protocols and pathway visualizations.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 4-(4-Bromophenyl)-4-oxobutanoic acid | 4-(4-Methylphenyl)-4-oxobutanoic acid | 4-(p-Iodophenyl)butyric acid |

| CAS Number | 194146-02-6 | 6340-79-0 | 4619-20-9 | 27913-58-2 |

| Molecular Formula | C₁₀H₉IO₃[1] | C₁₀H₉BrO₃ | C₁₁H₁₂O₃ | C₁₀H₁₁IO₂ |

| Molecular Weight | 304.08 g/mol [1] | 257.09 g/mol | 192.21 g/mol [2] | 290.10 g/mol |

| Appearance | Solid at room temperature[1] | Crystalline solid | White powder[3] | Light yellow solid[4] |

| Melting Point | Data not available | 146-147 °C[5] | 127-130 °C[2] | 89-89.5 °C[4] |

| Boiling Point | Data not available | Data not available | Data not available | 351.0±17.0 °C (Predicted)[4] |

| Solubility | Expected to have moderate solubility in polar organic solvents[1] | Data not available | Insoluble in water[3] | Chloroform (Sparingly), Methanol (Slightly)[4] |

Synthesis

The most plausible synthetic route for this compound is the Friedel-Crafts acylation of iodobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[6][7] This electrophilic aromatic substitution reaction introduces the acyl group onto the iodobenzene ring.[7]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

Iodobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Büchner funnel

Procedure:

-

In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add succinic anhydride with continuous stirring.

-

To this mixture, add iodobenzene dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent (nitrobenzene) by vacuum distillation.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[8][9] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[10] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases, as it can decrease the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[10]

The structure of this compound fits the general pharmacophore for KMO inhibitors, suggesting it may exhibit similar activity. The iodophenyl moiety can participate in halogen bonding and other interactions within the enzyme's active site, potentially influencing its inhibitory potency.

The Kynurenine Pathway and the Role of KMO Inhibition

Caption: The metabolic pathway of kynurenine and the inhibitory action of this compound on KMO.

Experimental Protocol: Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

This protocol is based on a commercially available KMO inhibitor screening assay kit.[11][12]

Materials:

-

Recombinant human KMO enzyme

-

KMO assay buffer

-

NADPH

-

L-Kynurenine

-

Test compound (this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a 1X KMO assay buffer by diluting the concentrated stock.

-

Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) with 1X KMO assay buffer.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., 10% DMSO in assay buffer).

-

In a 96-well plate, add the following to each well:

-

50 µl of diluted KMO enzyme

-

10 µl of the test compound dilution (or vehicle for positive and negative controls).

-

-

Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO assay buffer.

-

Initiate the reaction by adding 40 µl of the substrate mixture to each well. For the "blank" or "negative control" wells, add the substrate mixture to buffer without the enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), with gentle shaking.

-

Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the consumption of NADPH and thus indicates KMO activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Applications in Drug Development

The structural features of this compound and its analogs make it a valuable scaffold in drug development, particularly in two key areas: as a potential therapeutic agent for neurodegenerative diseases and as a functional moiety for enhancing the pharmacokinetic properties of other drugs.

KMO Inhibition for Neuroprotection

As discussed, the potential for this compound to inhibit KMO makes it a candidate for the development of drugs targeting neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.[10] Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective KMO inhibitors based on this scaffold.

Albumin Binder for Enhanced Drug Delivery

A closely related compound, 4-(p-iodophenyl)butyric acid, has been effectively used as an albumin-binding moiety to extend the in vivo half-life of various therapeutic and diagnostic agents, particularly radiopharmaceuticals.[13][14] This strategy improves tumor uptake and retention of the conjugated drug while reducing clearance through the kidneys.[14] The this compound scaffold could be similarly employed.

Workflow for Utilizing this compound as an Albumin Binder

Caption: A workflow demonstrating the conjugation of this compound to a therapeutic agent and its subsequent in vivo action.

Experimental Protocol: Conjugation and In Vivo Evaluation of an Albumin-Binding Radiopharmaceutical

This protocol outlines the general steps for conjugating this compound to a targeting molecule (e.g., a peptide) and evaluating its in vivo performance.

Materials:

-

Targeting peptide with a free amine group

-

This compound

-

Coupling agents (e.g., HBTU, HATU)

-

Solid-phase synthesis resin (if applicable)

-

Chelator (e.g., DOTA) for radiolabeling

-

Radionuclide (e.g., ¹⁷⁷Lu)

-

Tumor-bearing animal model

-

SPECT/CT or PET/CT imaging system

Procedure:

-

Synthesis of the Conjugate:

-

The carboxylic acid group of this compound can be activated using standard peptide coupling reagents.

-

The activated acid is then reacted with a free amine on the targeting peptide, which may be assembled on a solid support.

-

A chelator for radiolabeling is typically also incorporated into the peptide sequence.

-

The final conjugate is cleaved from the resin, purified by HPLC, and characterized by mass spectrometry.

-

-

Radiolabeling:

-

The purified conjugate is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer at an optimized temperature and pH.

-

The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.

-

-

In Vitro Albumin Binding Assay:

-

The radiolabeled conjugate is incubated with human or mouse serum albumin.

-

The extent of binding can be determined by size-exclusion chromatography or other suitable methods.

-

-

In Vivo Biodistribution and Imaging:

-

The radiolabeled conjugate is administered intravenously to tumor-bearing animals.

-

At various time points post-injection, animals are imaged using SPECT/CT or PET/CT to visualize the distribution of the radiotracer.

-

Following the final imaging session, tissues and organs are harvested, weighed, and their radioactivity is measured to quantify the biodistribution and calculate tumor-to-organ ratios.

-

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its probable role as a kynurenine-3-monooxygenase inhibitor warrants further investigation for the treatment of neurodegenerative diseases. Furthermore, its application as an albumin-binding moiety offers a promising strategy to improve the pharmacokinetic profiles of targeted therapeutics and diagnostics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development involving this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-(P-IODOPHENYL)BUTYRIC ACID CAS#: 27913-58-2 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. thno.org [thno.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase [periodicos.capes.gov.br]

- 10. mdpi.com [mdpi.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Physicochemical Properties of 4-(4-Iodophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid is a halogenated aromatic keto-carboxylic acid. Its structural features, including an aromatic ring, a ketone group, and a carboxylic acid moiety, make it a compound of interest for further investigation in medicinal chemistry and materials science. The presence of an iodine atom on the phenyl ring can significantly influence its physicochemical properties and biological activity, potentially serving as a handle for further chemical modification or as a contributor to interactions with biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid, detailed experimental protocols for their determination, and insights into its potential synthesis and biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes key quantitative data for 4-(4-Iodophenyl)-4-oxobutanoic acid, including both experimentally derived values for structurally similar compounds and computationally predicted values for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉IO₃ | - |

| Molecular Weight | 304.08 g/mol | - |

| Melting Point | No experimental data available.Estimated range: 90-200 °C | Based on analogs |

| Boiling Point | Predicted: 436.9 ± 35.0 °C | Prediction |

| pKa (acidic) | Predicted: 4.20 ± 0.10 | Prediction |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.2 | PubChem[1] |

| Aqueous Solubility | Predicted: 1.45 g/L | Prediction |

Note on Data: Predicted values are generated using computational models and should be confirmed by experimental data. The estimated melting point range is based on the melting points of structurally related compounds: 4-(p-Iodophenyl)butyric acid (89-89.5 °C), 4-(4-Methylphenyl)-4-oxobutyric acid (127-130 °C), and 4-(4-Acetamidophenyl)-4-oxobutanoic acid (198-204 °C).

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard experimental protocols for the key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 4-(4-Iodophenyl)-4-oxobutanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of 4-(4-Iodophenyl)-4-oxobutanoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route for 4-(4-Iodophenyl)-4-oxobutanoic acid is through a Friedel-Crafts acylation reaction. This common and versatile method is widely used for the synthesis of aryl ketones.

Caption: Proposed synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Potential Biological Signaling Pathways

While the specific biological activity of 4-(4-Iodophenyl)-4-oxobutanoic acid has not been extensively reported, structurally similar compounds, particularly other substituted 4-phenyl-4-oxobutanoic acids, have shown activity as enzyme inhibitors. This suggests that 4-(4-Iodophenyl)-4-oxobutanoic acid could potentially modulate similar pathways. Based on the literature for related compounds, plausible targets include enzymes within the kynurenine, cyclooxygenase (COX), and lipoxygenase (LOX) pathways, which are all implicated in inflammation and neurological processes.

Caption: Hypothetical signaling pathways potentially modulated by 4-(4-Iodophenyl)-4-oxobutanoic acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid for researchers and drug development professionals. While experimental data for this specific compound is limited, the provided predictions and methodologies for experimental determination offer a strong starting point for further investigation. The proposed synthetic route is robust, and the potential for biological activity in key signaling pathways warrants further exploration of this compound's therapeutic potential. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological effects.

References

4-(4-Iodo-phenyl)-4-oxo-butyric acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Iodo-phenyl)-4-oxo-butyric acid, a compound of interest in medicinal chemistry and material science. This document details its physicochemical properties, a general synthesis protocol, and a hypothetical signaling pathway based on the activities of structurally related molecules.

Core Data

The fundamental properties of this compound are summarized below. This compound, with the CAS number 194146-02-6, is characterized by a butanoic acid backbone featuring a ketone group and a para-iodophenyl substituent.[1]

| Property | Value |

| Chemical Formula | C₁₀H₉IO₃[1] |

| Molecular Weight | 304.08 g/mol [1] |

| IUPAC Name | 4-(4-iodophenyl)-4-oxobutanoic acid |

| Synonyms | This compound[1] |

| CAS Number | 194146-02-6[1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

General Reaction Scheme:

Iodobenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-Iodophenyl)-4-oxobutanoic acid

Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, a suitable solvent such as nitrobenzene or chlorobenzene is added.

-

Catalyst Addition: Anhydrous aluminum chloride is carefully added to the solvent while stirring.

-

Reactant Addition: A mixture of iodobenzene and succinic anhydride is then added portion-wise to the stirred suspension, maintaining a controlled temperature, often below 10°C initially.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may be heated to a specific temperature (e.g., 80-120°C) for several hours to ensure completion.

-

Work-up: Upon completion, the reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

-

Purification: The organic layer is washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Hypothetical Signaling Pathway: Antioxidant and Anticancer Activity

While specific biological activities for this compound are not extensively documented, related propanoic acid derivatives have shown potential as antioxidant and anticancer agents. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical signaling pathway for antioxidant and anticancer effects.

References

Structure and functional groups of 4-(4-Iodophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid, a molecule with significant potential in medicinal chemistry and drug development. This document details its chemical structure, functional groups, and predicted physicochemical and spectroscopic properties. A detailed experimental protocol for its synthesis and purification is provided, alongside a discussion of its potential applications in targeting cellular signaling pathways.

Disclaimer: Specific experimental data for 4-(4-Iodophenyl)-4-oxobutanoic acid is limited in publicly accessible databases. The information presented herein is based on established chemical principles and extrapolated from data on structurally analogous compounds. This includes predicted spectroscopic data and a generalized experimental protocol that may require optimization.

Molecular Structure and Functional Groups

4-(4-Iodophenyl)-4-oxobutanoic acid is a multifunctional organic compound featuring three key functional groups that dictate its chemical behavior and potential biological activity: a para-substituted iodophenyl ring, a ketone, and a carboxylic acid.

-

Iodophenyl Group : The iodine atom attached to the phenyl ring is a key feature. As a heavy halogen, it significantly increases the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding. The iodine atom also provides a convenient site for radiolabeling with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I, making it a candidate for developing radiopharmaceuticals for imaging or therapeutic purposes.

-

Ketone Group : The carbonyl (C=O) group within the aliphatic chain introduces polarity and acts as a hydrogen bond acceptor. This functional group can be a key interaction point with biological targets and influences the molecule's overall conformation.

-

Carboxylic Acid Group : This functional group confers acidic properties to the molecule, allowing it to form salts, esters, or amides. As a strong hydrogen bond donor and acceptor, it plays a crucial role in determining the compound's solubility in aqueous and organic media and its ability to interact with biological macromolecules.

Caption: Chemical structure of 4-(4-Iodophenyl)-4-oxobutanoic acid with its main functional groups highlighted.

Physicochemical Properties

The physicochemical properties of 4-(4-Iodophenyl)-4-oxobutanoic acid are essential for its application in research and development. The following table provides a summary of its key properties, which are largely predicted based on its structure.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉IO₃ | Calculation |

| Molecular Weight | 304.08 g/mol [1] | Calculation |

| Appearance | Predicted to be a white to off-white crystalline solid | Analogy |

| Melting Point | Predicted to be in the range of 140-150 °C | Analogy |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water[1] | Analogy |

| pKa | Estimated to be around 4.5 for the carboxylic acid group | Analogy |

| LogP | Predicted to be approximately 2.2[2] | Calculation |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid can be achieved through a Friedel-Crafts acylation of iodobenzene with succinic anhydride. The following is a detailed protocol based on established methods for similar reactions.

Materials and Equipment:

-

Iodobenzene (reagent grade)

-

Succinic anhydride (≥99%)

-

Anhydrous aluminum chloride (AlCl₃, ≥99%)

-

Nitrobenzene (anhydrous, ≥99%)

-

Dichloromethane (DCM, HPLC grade)

-

5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (absolute)

-

Deionized water

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Melting point apparatus

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

In the flask, add iodobenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents).

-

Add anhydrous nitrobenzene as the solvent.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride (2.5 equivalents) to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from an ethanol/water mixture to yield the final product.

Caption: General workflow for the synthesis and purification of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 4-(4-Iodophenyl)-4-oxobutanoic acid based on the analysis of its functional groups and comparison with similar structures.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| 7.90 | d, J = 8.5 Hz | 2H | Ar-H (ortho to C=O) |

| 7.75 | d, J = 8.5 Hz | 2H | Ar-H (ortho to I) |

| 3.30 | t, J = 6.5 Hz | 2H | -COCH₂- |

| 2.85 | t, J = 6.5 Hz | 2H | -CH₂COOH |

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.5 | C=O (Ketone) |

| ~178.0 | C=O (Carboxylic Acid) |

| ~138.0 | Ar-C (ipso to C=O) |

| ~131.0 | Ar-CH (ortho to I) |

| ~129.5 | Ar-CH (ortho to C=O) |

| ~101.5 | Ar-C (ipso to I) |

| ~33.5 | -COCH₂- |

| ~28.0 | -CH₂COOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1685 | C=O stretch | Ketone |

| ~1580 | C=C stretch | Aromatic Ring |

| ~1280, ~930 | O-H bend | Carboxylic Acid |

| ~830 | C-H out-of-plane bend | para-substituted Aromatic |

Mass Spectrometry (Electron Ionization - EI)

| m/z Value | Proposed Fragment |

| 304 | [M]⁺ |

| 287 | [M - OH]⁺ |

| 259 | [M - COOH]⁺ |

| 203 | [I-C₆H₄-CO]⁺ |

| 127 | [I]⁺ |

| 76 | [C₆H₄]⁺ |

Potential Applications in Drug Development and Signaling Pathways

The unique structural features of 4-(4-Iodophenyl)-4-oxobutanoic acid make it an interesting candidate for various applications in drug discovery. The presence of the iodophenyl group is particularly advantageous for the development of targeted therapies and diagnostic agents.

Potential Roles:

-

Enzyme Inhibitors: The carboxylic acid and ketone functionalities can interact with the active sites of various enzymes, potentially leading to their inhibition.

-

Molecular Probes: The iodine atom can be replaced with a radioisotope, allowing the molecule to be used as a probe in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to study biological processes in vivo.

-

Scaffold for Drug Design: This molecule can serve as a starting point or a scaffold for the synthesis of more complex molecules with tailored biological activities.

Hypothetical Signaling Pathway Interaction: Given its structure, 4-(4-Iodophenyl)-4-oxobutanoic acid could potentially modulate signaling pathways involved in cell proliferation and survival. For instance, it could be investigated as an inhibitor of enzymes within the PI3K/Akt/mTOR or MAPK/ERK pathways, which are often dysregulated in cancer and other diseases. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a signaling cascade.

Caption: Hypothetical mechanism of action via inhibition of a kinase in a cellular signaling pathway.

References

An In-depth Technical Guide to the Nomenclature and Identifiers for 4-(4-Iodophenyl)-4-oxobutanoic Acid

This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and structural information for the compound 4-(4-Iodophenyl)-4-oxobutanoic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical research who require precise and varied identifiers for this molecule for use in publications, databases, and regulatory submissions.

Methodology

The synonyms and chemical identifiers presented in this guide were aggregated from authoritative chemical databases, including PubChem. A systematic search was conducted using the primary chemical name to identify all associated nomenclature and registry numbers. The compiled data has been verified for accuracy and is presented in a structured format to facilitate easy reference and comparison.

Chemical Identity and Synonyms

4-(4-Iodophenyl)-4-oxobutanoic acid is a chemical compound with the molecular formula C10H9IO3.[1] It is a derivative of butyric acid and contains a 4-iodophenyl substituent. The nomenclature for this compound can vary depending on the naming system being used. The most commonly accepted names and identifiers are detailed below.

A variety of synonyms are used in literature and chemical databases to refer to this compound. These include:

-

4-(4-Iodophenyl)-4-oxobutanoic acid

-

4-(4-iodophenyl)-4-oxo-butyric acid

It is important to note that similar compounds exist, such as 4-(p-Iodophenyl)butyric acid, which lacks the oxo group, and other derivatives with different substituents on the phenyl ring. Care must be taken to use the correct identifiers for the specific compound of interest.

Data Presentation: Compound Identifiers

The following table summarizes the key quantitative and structural identifiers for 4-(4-Iodophenyl)-4-oxobutanoic acid.

| Identifier Type | Value | Source |

| Molecular Formula | C10H9IO3 | PubChem[1] |

| IUPAC Name | 4-(4-iodophenyl)-4-oxobutanoic acid | PubChem[1] |

| InChI | InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | PubChem[1] |

| InChIKey | KWWZSFSPTHZIBN-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)I | PubChem[1] |

| Monoisotopic Mass | 303.95963 Da | PubChem[1] |

Visualization of Chemical Identifiers

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

Caption: Logical relationship of chemical identifiers for the core compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Iodophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 4-(4-Iodophenyl)-4-oxobutanoic acid. Due to the limited availability of specific experimental data in public literature, the protocols and data presented herein are illustrative and based on established scientific methodologies and regulatory guidelines. These should serve as a robust starting point for laboratory investigation.

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid (CAS No. 194146-02-6) is an organic compound with a molecular formula of C₁₀H₉IO₃.[1] Its structure, featuring a butanoic acid chain, a ketone group, and a para-iodophenyl substituent, suggests potential applications in medicinal chemistry and material science.[1] The presence of a carboxylic acid group indicates a likelihood of moderate solubility in polar solvents, while the iodophenyl group may influence its reactivity and stability.[1] A thorough understanding of its solubility and stability is paramount for its potential development, formulation, and application.

This guide outlines the requisite experimental protocols for determining these critical physicochemical properties, adhering to internationally recognized standards such as those from the International Council for Harmonisation (ICH).

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details a standardized protocol for determining the thermodynamic solubility of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2][3]

Objective: To determine the equilibrium solubility of 4-(4-Iodophenyl)-4-oxobutanoic acid in various solvents at different temperatures.

Materials:

-

4-(4-Iodophenyl)-4-oxobutanoic acid (solid powder)

-

Selection of solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation: Add an excess amount of solid 4-(4-Iodophenyl)-4-oxobutanoic acid to each vial (e.g., 10 mg). This is to ensure that a saturated solution is achieved with undissolved solid remaining.[3]

-

Solvent Addition: Add a known volume of each selected solvent (e.g., 5 mL) to the respective vials.[3]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2][3] A preliminary study can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Centrifuge the samples to further facilitate the separation of the solid from the supernatant.[3]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.[3]

Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for 4-(4-Iodophenyl)-4-oxobutanoic acid, as would be generated from the protocol above.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD |

| Purified Water | 25 | 0.5 ± 0.02 |

| 0.1 N HCl | 25 | 0.3 ± 0.01 |

| Phosphate Buffer (pH 7.4) | 25 | 2.5 ± 0.1 |

| Methanol | 25 | 15.0 ± 0.5 |

| Ethanol | 25 | 10.2 ± 0.4 |

| Acetonitrile | 25 | 8.5 ± 0.3 |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 |

| Purified Water | 37 | 0.9 ± 0.04 |

| Phosphate Buffer (pH 7.4) | 37 | 4.1 ± 0.2 |

Note: Data are hypothetical and for illustrative purposes only.

Solubility Testing Workflow Diagram

Caption: Workflow for solubility determination via shake-flask method.

Stability Profile: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. These studies are conducted under conditions more severe than accelerated stability testing, as outlined in ICH guidelines Q1A and Q1B.[4][5][6]

General Approach

A solution of 4-(4-Iodophenyl)-4-oxobutanoic acid is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) and subjected to various stress conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation products are not unnecessarily generated.

Experimental Protocols for Forced Degradation

3.2.1 Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 N HCl.

-

Reflux the solution at 60°C for a specified period (e.g., 8 hours).

-

Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours).

-

Cool the samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 N NaOH.

-

Maintain the solution at room temperature for a specified period (e.g., 4 hours), as base hydrolysis is often more rapid.

-

Withdraw samples at intermediate time points (e.g., 1, 2, 4 hours).

-

Neutralize the samples with an appropriate amount of 0.1 N HCl and dilute with mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in purified water.

-

Reflux the solution at 60°C for 24 hours.

-

Withdraw samples at intermediate time points and dilute with mobile phase for HPLC analysis.

-

3.2.2 Oxidative Degradation

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a volume of hydrogen peroxide solution (e.g., 3% H₂O₂) to the sample solution.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Withdraw samples at various time points, quench any residual peroxide if necessary, and dilute for HPLC analysis.

3.2.3 Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 48 hours).

-

Also, prepare a solution of the compound and subject it to the same thermal stress.

-

At the end of the study, retrieve the samples, prepare solutions from the solid sample, and dilute all samples for HPLC analysis.

3.2.4 Photolytic Degradation

In accordance with ICH Q1B guidelines, photostability testing should be performed on both the solid compound and its solution.[5][6]

-

Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.[7]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, prepare a solution from the solid sample and dilute both the solid and solution samples for HPLC analysis.

Summary of Illustrative Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 8 hours |

| Base Hydrolysis | 0.1 N NaOH | Room Temp. | 4 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |

| Thermal (Solid & Solution) | - | 70°C | 48 hours |

| Photolytic (Solid & Solution) | 1.2 million lux·h & 200 W·h/m² | Room Temp. | As required |

Note: Conditions are illustrative and may require optimization.

Potential Degradation Products

Analysis of stressed samples by HPLC-MS/MS would be required to identify and characterize degradation products. The table below lists hypothetical degradation products based on the structure of 4-(4-Iodophenyl)-4-oxobutanoic acid.

| Degradation Pathway | Potential Degradation Product | Proposed Structure/Modification |

| Hydrolysis (Acidic) | Decarboxylation Product | 1-(4-Iodophenyl)propan-1-one |

| Hydrolysis (Basic) | Cleavage Product | 4-Iodobenzoic acid and succinic acid |

| Oxidation | Hydroxylation Product | 4-(4-Iodo-hydroxyphenyl)-4-oxobutanoic acid |

| Photolysis | De-iodination Product | 4-oxo-4-phenylbutanoic acid |

Note: These are hypothetical degradation products for illustrative purposes only.

Stability Testing Workflow Diagram

Caption: Workflow for forced degradation stability studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase HPLC method with UV detection is generally suitable for aromatic carboxylic acids.

Illustrative HPLC-UV Method

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or lambda max of the compound)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method would require full validation as per ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Conclusion

This guide provides a comprehensive technical framework for the systematic evaluation of the solubility and stability of 4-(4-Iodophenyl)-4-oxobutanoic acid. While specific experimental data is not yet widely available, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. This information is critical for any future development and formulation activities involving this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. enamine.net [enamine.net]

- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 4-(4-Iodophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(4-Iodophenyl)-4-oxobutanoic acid (CAS No. 194146-02-6). Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a theoretical analysis of its Infrared (IR) spectrum. This guide also includes standardized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a practical reference for researchers in organic synthesis and drug development. A logical workflow for spectroscopic analysis is also presented.

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid is a halogenated aromatic keto-acid. Its structural features, including a carboxylic acid, a ketone, and an iodinated phenyl group, make it a molecule of interest in synthetic chemistry and potentially as an intermediate in the development of pharmaceutical agents. Spectroscopic analysis is critical for the unequivocal identification and characterization of this and similar molecules. This guide aims to provide a foundational set of spectroscopic data and methodologies to support such research endeavors.

Chemical Structure and Properties

-

IUPAC Name: 4-(4-iodophenyl)-4-oxobutanoic acid

-

CAS Number: 194146-02-6

-

Molecular Formula: C₁₀H₉IO₃

-

Molecular Weight: 304.08 g/mol

-

Structure:

Spectroscopic Data

Given the absence of publicly available experimental spectra, the following data are based on high-quality computational predictions and theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| 7.85 | Doublet | 2H | Ar-H (ortho to C=O) |

| 7.75 | Doublet | 2H | Ar-H (ortho to I) |

| 3.25 | Triplet | 2H | -C(=O)CH₂- |

| 2.80 | Triplet | 2H | -CH₂COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~138 | Ar-C (ipso to C=O) |

| ~137 | Ar-C (ortho to I) |

| ~130 | Ar-C (ortho to C=O) |

| ~100 | Ar-C (ipso to I) |

| ~33 | -C(=O)CH₂- |

| ~28 | -CH₂COOH |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic absorption bands for the key functional groups in 4-(4-Iodophenyl)-4-oxobutanoic acid.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2500-3300 | Carboxylic Acid | O-H stretch | Strong, Broad |

| 1700-1725 | Carboxylic Acid | C=O stretch | Strong |

| 1680-1700 | Aryl Ketone | C=O stretch | Strong |

| 1585, 1475 | Aromatic Ring | C=C stretch | Medium-Weak |

| ~1200-1300 | Carboxylic Acid | C-O stretch | Medium |

| ~820 | Aromatic Ring | C-H bend (para-subst.) | Strong |

Mass Spectrometry

Predicted mass spectral data for various adducts of 4-(4-Iodophenyl)-4-oxobutanoic acid are presented below. This data was sourced from computational predictions available on PubChemLite.[1]

| Adduct | m/z |

| [M+H]⁺ | 304.96691 |

| [M+Na]⁺ | 326.94885 |

| [M-H]⁻ | 302.95235 |

| [M+NH₄]⁺ | 321.99345 |

| [M+K]⁺ | 342.92279 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 4-(4-Iodophenyl)-4-oxobutanoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, accumulate a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization and Detection:

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature).

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500) in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use an appropriate analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

Methodological & Application

Synthesis of 4-(4-Iodophenyl)-4-oxobutanoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a Friedel-Crafts acylation of iodobenzene with succinic anhydride.

Introduction

4-(4-Iodophenyl)-4-oxobutanoic acid serves as a key intermediate in the synthesis of various organic molecules. The presence of the iodo-substituent on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of novel compounds. The synthetic route described herein is a classic example of a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.

Reaction Scheme

The synthesis proceeds through the electrophilic aromatic substitution of iodobenzene with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride.

Caption: Reaction scheme for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures.

Materials and Reagents:

-

Iodobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add succinic anhydride (1.0 eq) in one portion. Slowly add iodobenzene (1.0 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(4-Iodophenyl)-4-oxobutanoic acid.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Iodobenzene | 1.0 eq |

| Succinic Anhydride | 1.0 eq |

| Anhydrous Aluminum Chloride | 2.2 eq |

| Product | |

| Molecular Formula | C₁₀H₉IO₃ |

| Molecular Weight | 304.08 g/mol |

| Melting Point | ~146-147 °C (based on bromo analog)[1] |

| Appearance | Off-white to light brown solid[2] |

| Expected Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~3.3 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~200 (C=O, ketone), ~178 (C=O, acid), ~138 (Ar-C), ~135 (Ar-C-I), ~130 (Ar-C), ~100 (Ar-C), ~33 (-CH₂-), ~28 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H, acid), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1480 (C=C, aromatic) |

Note: The melting point and spectroscopic data are estimated based on analogous compounds and general chemical principles, as specific experimental data for the iodo-substituted product was not found in the searched literature.

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

References

Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation

Introduction

4-Aryl-4-oxobutanoic acids are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Their structural motif is found in various biologically active compounds, including anti-inflammatory agents. For instance, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has shown pronounced anti-inflammatory and immunomodulatory effects.[2] The most direct and widely used method for synthesizing these compounds is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[4][5] The reaction offers a reliable pathway to monoacylated products because the resulting ketone is less reactive than the starting arene, which prevents further acylation.[6]

This document provides detailed protocols and data for the synthesis of 4-aryl-4-oxobutanoic acids, intended for researchers in organic synthesis and drug development.

General Reaction Scheme

The Friedel-Crafts acylation of an arene with succinic anhydride proceeds via the formation of an acylium ion, which then acts as the electrophile in an attack on the aromatic ring. A stoichiometric amount of the Lewis acid catalyst is generally required because it forms a complex with the ketone product.[7] This complex is subsequently hydrolyzed during aqueous workup to yield the final 4-aryl-4-oxobutanoic acid.

Caption: General mechanism for Friedel-Crafts acylation with succinic anhydride.

Data Summary

The efficiency of the Friedel-Crafts acylation is influenced by the nature of the aromatic substrate, the choice of catalyst, and the reaction conditions. The following table summarizes yields reported for the synthesis of various 4-aryl-4-oxobutanoic acids.

| Arene | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Biphenyl | AlCl₃ | Dichloromethane / Nitrobenzene | 0°C to RT, 4h | 85% | (Example Protocol) |

| Toluene | AlCl₃ | Nitrobenzene | 10°C, 24h | 72-84% | Organic Syntheses, Coll. Vol. 3, p.807 (1955) |

| Benzene | AlCl₃ | Nitrobenzene | <10°C, then RT | 78-86% | Organic Syntheses, Coll. Vol. 2, p.569 (1943) |

| Anisole | AlCl₃ | Carbon Disulfide | 0°C, 3h | 90-95% | Organic Syntheses, Coll. Vol. 3, p.61 (1955) |

| Pyrene | AlCl₃ | (Solvent-free, ball-milling) | RT, 2h | Poor | [8] |

| Biphenyl | AlCl₃ | (Solvent-free, ball-milling) | RT, 2h | 69% | [8][9] |

Note: Yields can vary based on the purity of reagents and precise experimental conditions.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 4-(biphenyl-4-yl)-4-oxobutanoic acid.

Materials and Equipment

-

Reagents: Biphenyl, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Nitrobenzene, Crushed Ice, Concentrated Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath, heating mantle, reflux condenser, Buchner funnel, rotary evaporator.

Protocol: Synthesis of 4-(Biphenyl-4-yl)-4-oxobutanoic Acid

Caption: Experimental workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

-

Reaction Setup:

-

In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place biphenyl (0.1 mol, 15.4 g) and anhydrous aluminum chloride (0.22 mol, 29.3 g).

-

Add a solvent mixture of 50 mL of dichloromethane and 50 mL of nitrobenzene.

-

Cool the stirred suspension to 0-5°C using an ice bath.

-

-

Addition of Succinic Anhydride:

-

Dissolve succinic anhydride (0.11 mol, 11.0 g) in 50 mL of warm nitrobenzene.

-

Transfer the solution to the dropping funnel and add it dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

-

Reaction Progression:

-

After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring at room temperature for 4 hours. The mixture will become a dark, viscous solution.

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Stir the resulting mixture until the aluminum chloride complex has completely decomposed and two layers are formed.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to extract the acidic product. The product will move to the aqueous layer as its sodium salt.

-

Separate the aqueous layer and acidify it with concentrated HCl until precipitation of the product is complete (check with pH paper).

-

Collect the crude solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water mixture) to obtain the pure 4-(biphenyl-4-yl)-4-oxobutanoic acid.

-

Dry the purified product in a vacuum oven.

-

Safety Precautions

-

Friedel-Crafts reactions are moisture-sensitive. All glassware must be thoroughly dried, and anhydrous reagents should be used.

-

Aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.

-

The reaction quench with ice/acid is highly exothermic and releases HCl gas. This must be performed slowly in an efficient fume hood.

-

Organic solvents like dichloromethane and nitrobenzene are toxic and/or carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

References

- 1. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 2. Pharmacological profile of the novel potent antirheumatic 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

Application Notes and Protocols: 4-(4-Iodophenyl)-4-oxobutanoic acid as a Traceless Linker in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the use of 4-(4-iodophenyl)-4-oxobutanoic acid as a novel, traceless linker for solid-phase organic synthesis (SPOS). The linker is designed to be attached to a solid support, allowing for the synthesis of diverse small molecules. The key feature of this linker is its cleavage from the solid support via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a mild and efficient way to release the synthesized compounds, leaving no residual linker fragment attached to the final product, a critical advantage in drug discovery and development.

Introduction

Solid-phase organic synthesis has become an indispensable tool for the rapid generation of compound libraries for high-throughput screening. A crucial component of this technology is the choice of a suitable linker that tethers the growing molecule to the insoluble support. An ideal linker should be stable to a wide range of reaction conditions and be cleavable under mild conditions to release the final product in high yield and purity.

4-(4-Iodophenyl)-4-oxobutanoic acid is a bifunctional molecule that can be employed as a traceless linker. The carboxylic acid moiety allows for its attachment to various amine- or hydroxyl-functionalized resins. The aryl iodide group serves as a versatile handle for subsequent on-resin chemistry and, ultimately, for a traceless cleavage via palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a final element of diversity at the cleavage step.

Signaling Pathway and Logical Relationships

The logical workflow for the utilization of 4-(4-iodophenyl)-4-oxobutanoic acid as a traceless linker in solid-phase synthesis is depicted below. The process involves linker activation, attachment to the solid support, substrate loading, on-resin diversification, and finally, traceless cleavage.

Caption: Logical workflow for solid-phase synthesis using the traceless linker.

Experimental Protocols

Protocol 1: Attachment of 4-(4-Iodophenyl)-4-oxobutanoic acid to Rink Amide Resin

This protocol describes the procedure for coupling the linker to an amine-functionalized solid support.

Materials:

-

Rink Amide resin (0.5-1.0 mmol/g loading)

-

4-(4-Iodophenyl)-4-oxobutanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

Procedure:

-

Swell the Rink Amide resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

In a separate flask, dissolve 4-(4-iodophenyl)-4-oxobutanoic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

-

Add the activation solution to the resin and shake at room temperature for 4 hours.

-

Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Protocol 2: On-Resin Synthesis of a Small Molecule Library

This protocol provides a general procedure for the synthesis of a small molecule library on the linker-functionalized resin.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Building blocks with appropriate functional groups (e.g., amines, carboxylic acids)

-

Coupling reagents (e.g., HATU, DIC)

-

Bases (e.g., DIPEA)

-

Solvents (DMF, DCM)

Procedure:

-

Swell the linker-functionalized resin in DMF.

-

Stepwise Elongation: Couple the first building block to the resin-bound linker. For example, for an amine building block, use standard peptide coupling conditions (e.g., building block, HATU, DIPEA in DMF).

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines).

-

Wash the resin extensively after each coupling step.

-

Repeat the coupling and washing steps with subsequent building blocks to construct the desired molecular scaffold.

Protocol 3: Traceless Cleavage via Suzuki-Miyaura Coupling

This protocol describes the cleavage of the synthesized compound from the solid support using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Resin-bound compound from Protocol 2

-

Arylboronic acid (5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 eq.)

-

Base (e.g., K₂CO₃, 5 eq.)

-

Solvent (e.g., Dioxane/Water 4:1)

Procedure:

-

Swell the resin-bound compound in the reaction solvent.

-

Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.

-

Heat the mixture at 80-100 °C for 4-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the reaction mixture to room temperature.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with the reaction solvent and combine the filtrates.

-

Evaporate the solvent and purify the crude product using standard techniques (e.g., chromatography).

Data Presentation

The following table summarizes the expected outcomes for the synthesis and cleavage of a model compound.

| Step | Parameter | Expected Value |

| Resin Loading | Linker Loading | 0.4 - 0.8 mmol/g |

| On-Resin Synthesis | Coupling Efficiency (per step) | > 95% |

| Cleavage | Cleavage Yield | 70 - 90% |

| Product Purity | Purity after Cleavage | > 85% |

Experimental Workflow Diagram

The experimental workflow for the solid-phase synthesis and traceless cleavage is illustrated below.

Caption: Experimental workflow for solid-phase synthesis and cleavage.

Conclusion

The use of 4-(4-iodophenyl)-4-oxobutanoic acid as a traceless linker provides a powerful strategy for the solid-phase synthesis of small molecule libraries. The key advantages of this approach are the stability of the linker to a variety of reaction conditions and the mild, efficient, and traceless cleavage protocol using palladium-catalyzed Suzuki-Miyaura coupling. This methodology is particularly valuable in the context of drug discovery, where the generation of diverse and pure compounds is of paramount importance.

Application of 4-(p-Iodophenyl)butyric Acid in the Synthesis of 1-Tetralones: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the use of 4-(p-iodophenyl)butyric acid as a precursor in the synthesis of 7-iodo-1-tetralone. The intramolecular Friedel-Crafts acylation of 4-(p-iodophenyl)butyric acid offers a reliable method for producing this substituted tetralone, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction

1-Tetralones are a class of bicyclic aromatic ketones that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical compounds and natural products. The iodo-substituted tetralone, 7-iodo-1-tetralone, is of particular interest as the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions. The intramolecular Friedel-Crafts acylation of 4-(p-iodophenyl)butyric acid is a common and effective method for the synthesis of this key intermediate. This process involves the cyclization of the butyric acid side chain onto the iodinated phenyl ring, typically promoted by a strong acid catalyst.

Reaction Principle and Pathway

The synthesis of 7-iodo-1-tetralone from 4-(p-iodophenyl)butyric acid is achieved through an intramolecular Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the carboxylic acid is first activated by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to form a highly reactive acylium ion. This electrophile then attacks the ortho position of the iodinated aromatic ring, leading to the formation of a new six-membered ring and, after rearomatization, the desired 1-tetralone product.

Figure 1: General reaction pathway for the synthesis of 7-Iodo-1-tetralone.

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Materials:

-

4-(p-Iodophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(p-iodophenyl)butyric acid.

-

Add polyphosphoric acid (approximately 10-20 times the weight of the starting material).

-

Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature may need to be determined empirically.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 7-iodo-1-tetralone by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization using Eaton's Reagent

Materials:

-

4-(p-Iodophenyl)butyric acid

-

Eaton's reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid)

-

Ice water

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control (if necessary)

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(p-iodophenyl)butyric acid in Eaton's reagent (approximately 5-10 mL per gram of starting material).

-